Cas no 102151-45-1 (2-(4-methoxyphenyl)-5-methyl-1H-Imidazole)

2-(4-methoxyphenyl)-5-methyl-1H-Imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenyl)-5-methyl-1H-Imidazole
- MFCD16302730
- SCHEMBL23736188
- INRQSTZHILMQKD-UHFFFAOYSA-N
- CEA15145
- SCHEMBL10553981
- 102151-45-1
- E70201
- AKOS013711393
- 1H-Imidazole, 2-(4-methoxyphenyl)-5-methyl-
- SY268359
- 2-(p-methoxyphenyl)-4-methylimidazole
- 2-(4-Methoxyphenyl)-4-methyl-1H-imidazole
-
- MDL: MFCD16302730
- インチ: InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)
- InChIKey: INRQSTZHILMQKD-UHFFFAOYSA-N
- SMILES: CC1=CN=C(N1)C2=CC=C(C=C2)OC
計算された属性
- 精确分子量: 188.094963011g/mol
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.9Ų
- XLogP3: 2.1
2-(4-methoxyphenyl)-5-methyl-1H-Imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21715-5g |
2-(4-methoxyphenyl)-5-methyl-1H-Imidazole |
102151-45-1 | 95% | 5g |
¥12759.0 | 2024-07-15 | |
abcr | AB558637-250 mg |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole; . |
102151-45-1 | 250MG |
€616.50 | 2023-04-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21715-250mg |
2-(4-methoxyphenyl)-5-methyl-1H-Imidazole |
102151-45-1 | 95% | 250mg |
¥4489.0 | 2024-07-15 | |
Cooke Chemical | LN3839041-0.25g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | ≥95% | 0.25g |
RMB 4784.00 | 2025-02-21 | |
Cooke Chemical | LN3839041-1g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | ≥95% | 1g |
RMB 6320.00 | 2025-02-21 | |
eNovation Chemicals LLC | D711471-0.1g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | 95% | 0.1g |
$380 | 2025-02-26 | |
eNovation Chemicals LLC | D711471-0.25g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | 95% | 0.25g |
$385 | 2025-02-26 | |
abcr | AB558637-5g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole; . |
102151-45-1 | 5g |
€1612.20 | 2025-02-15 | ||
Aaron | AR01UOTA-250mg |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | 95% | 250mg |
$432.00 | 2025-02-12 | |
Aaron | AR01UOTA-5g |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole |
102151-45-1 | 95% | 5g |
$1226.00 | 2025-02-12 |
2-(4-methoxyphenyl)-5-methyl-1H-Imidazole 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-(4-methoxyphenyl)-5-methyl-1H-Imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 102151-45-1 and Product Name: 2-(4-methoxyphenyl)-5-methyl-1H-Imidazole
The compound with the CAS number 102151-45-1 and the product name 2-(4-methoxyphenyl)-5-methyl-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This imidazole derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a 4-methoxyphenyl group and a 5-methyl substituent in the imidazole core imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug design.
Imidazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole has been extensively studied for its interaction with biological targets. Recent research has highlighted its potential as an inhibitor of various enzymes and receptors, which are implicated in numerous diseases. The methoxy group on the phenyl ring enhances lipophilicity, improving membrane permeability, while the methyl group at the 5-position influences the compound's binding affinity to target proteins.
One of the most compelling aspects of this compound is its role in developing novel therapeutic agents. Studies have demonstrated that derivatives of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole exhibit promising activity against resistant bacterial strains. The phenolic moiety interacts with bacterial cell wall biosynthesis pathways, disrupting essential processes that contribute to pathogenicity. This mechanism of action is particularly relevant in the context of rising antibiotic resistance, where innovative strategies are urgently needed.
In addition to its antibacterial properties, 2-(4-methoxyphenyl)-5-methyl-1H-imidazole has shown potential in preclinical models as a modulator of inflammatory responses. The compound's ability to inhibit key pro-inflammatory cytokines has been attributed to its ability to modulate intracellular signaling pathways. Specifically, it has been observed to interfere with NF-κB activation, a critical transcription factor involved in inflammation. This finding underscores its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The structural features of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole also make it an attractive candidate for further optimization in drug discovery programs. Computational modeling studies have revealed that subtle modifications to the imidazole core can significantly enhance binding affinity to target proteins without compromising solubility or bioavailability. These insights have guided the design of next-generation analogs with improved pharmacokinetic profiles. The integration of virtual screening techniques with experimental validation has accelerated the process of identifying lead compounds derived from this scaffold.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex derivatives of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole. Transition-metal-catalyzed cross-coupling reactions have been particularly instrumental in constructing the phenyl-imidazole core. These methods allow for high selectivity and yield, facilitating large-scale production for both research and commercial purposes. The scalability of synthesis is crucial for translating laboratory findings into viable therapeutic options.
The pharmacological profile of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole has also been explored in terms of toxicity and metabolic stability. Preliminary toxicology studies indicate that the compound exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile. Additionally, its resistance to metabolic degradation by cytochrome P450 enzymes enhances its bioavailability, ensuring prolonged circulation time within the body. These attributes are critical for developing drugs with extended efficacy.
Future directions in research on 2-(4-methoxyphenyl)-5-methyl-1H-imidazole include investigating its potential in combination therapies. The ability to synergize with existing treatments could mitigate resistance mechanisms and improve patient outcomes. Preclinical trials are underway to evaluate its efficacy in combination regimens against multidrug-resistant pathogens and chronic inflammatory diseases. Such studies aim to provide evidence supporting regulatory approval for novel indications.
The versatility of 2-(4-methoxyphenyl)-5-methyl-1H-imidazole as a chemical scaffold also opens avenues for exploring applications beyond traditional pharmaceuticals. Its unique electronic properties make it a candidate for use in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The phenolic and methyl groups contribute to tunable optoelectronic characteristics, which are desirable for advanced technological applications.
In conclusion, 2-(4-methoxyphenyl)-5-methyl-1H-imidazole (CAS No. 102151-45-1) represents a promising compound with diverse biological activities and therapeutic potential. Its structural features enable interactions with multiple targets involved in disease processes, making it a valuable asset in drug discovery efforts. Ongoing research continues to uncover new applications and optimize synthetic routes for this versatile imidazole derivative, positioning it as a cornerstone in modern medicinal chemistry.
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